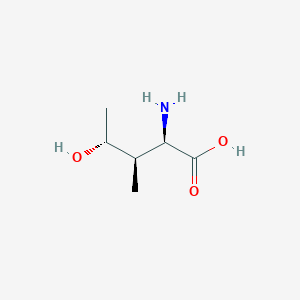
4-Hydroxy isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxy isoleucine can be synthesized through various methods. One common approach involves the fermentation process using Bacillus thuringiensis, which isolates the L-isoleucine dioxygenase gene . This method has been shown to yield a higher quantity of this compound compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often involves multi-stage counter-current extraction techniques to optimize the yield and pharmacological strength of the compound . High-performance thin-layer chromatography (HPTLC) is used for the quantitative determination of this compound in industrial settings .
化学反応の分析
Types of Reactions: 4-Hydroxy isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives .
科学的研究の応用
4-Hydroxy isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism
作用機序
4-Hydroxy isoleucine exerts its effects primarily by enhancing glucose-induced insulin release . This action is glucose-dependent, meaning it potentiates insulin secretion only at higher glucose concentrations . The compound acts directly on the islets of Langerhans in the pancreas, stimulating insulin release without affecting other pancreatic cells . Additionally, it has been shown to improve insulin sensitivity by modulating signaling pathways such as Akt phosphorylation and reducing the activation of stress-related kinases .
類似化合物との比較
L-Isoleucine: A branched-chain amino acid that serves as a precursor to 4-Hydroxy isoleucine.
Valine: Similar in structure to isoleucine and leucine but differs in its metabolic pathways and effects.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct biochemical properties, particularly its insulinotropic activity . This makes it a valuable compound in the treatment of metabolic disorders such as type 2 diabetes mellitus .
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |
InChIキー |
OSCCDBFHNMXNME-VPENINKCSA-N |
異性体SMILES |
C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |
正規SMILES |
CC(C(C)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


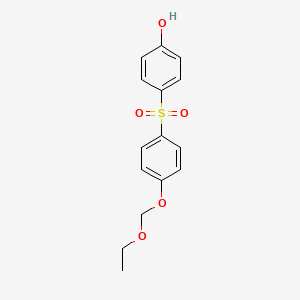
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
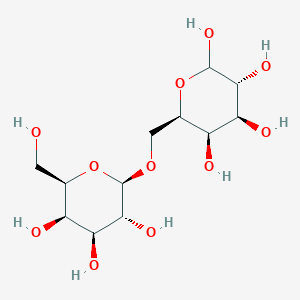
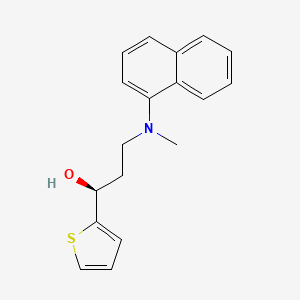
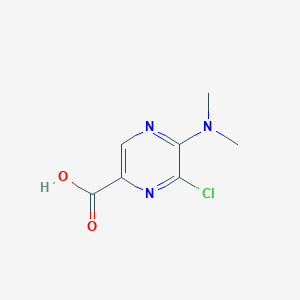

![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)
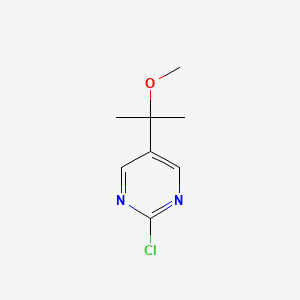

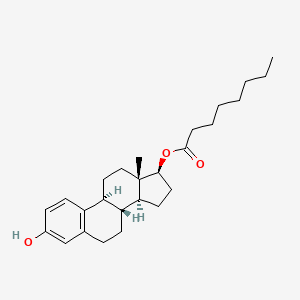
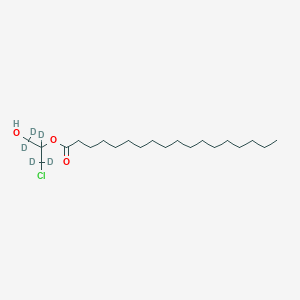
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
